(Z)-5-(4-(methylthio)benzylidene)imidazolidine-2,4-dione
Overview
Description
(Z)-5-(4-(methylthio)benzylidene)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-dione derivatives. These compounds are known for their diverse biological activities, including anticonvulsant, antibacterial, and antidiabetic properties . The structure of this compound features a benzylidene group substituted with a methylthio group, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(4-(methylthio)benzylidene)imidazolidine-2,4-dione typically involves the condensation of benzil and urea in the presence of various catalysts and solvents. One common method includes the use of benzils such as 4-methylbenzil and 4,4-dimethylbenzil, which undergo condensation with urea to form the imidazolidine-2,4-dione core . The reaction conditions often involve heating the mixture under reflux with an appropriate solvent, such as ethanol or acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(4-(methylthio)benzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The imidazolidine-2,4-dione ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its anticonvulsant and antidiabetic activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-5-(4-(methylthio)benzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, its anticonvulsant activity is believed to be due to its binding to the voltage-gated sodium channels, thereby inhibiting the excessive neuronal firing associated with seizures . Additionally, its antidiabetic activity may be attributed to its inhibition of protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: The parent compound with similar biological activities.
Thiazolidine-2,4-dione: Another class of compounds with antidiabetic properties.
Hydantoin: A structurally related compound with anticonvulsant activity.
Uniqueness
(Z)-5-(4-(methylthio)benzylidene)imidazolidine-2,4-dione is unique due to the presence of the methylthio group, which enhances its biological activity and selectivity. This structural feature distinguishes it from other imidazolidine-2,4-dione derivatives and contributes to its potential as a therapeutic agent.
Properties
IUPAC Name |
(5Z)-5-[(4-methylsulfanylphenyl)methylidene]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-16-8-4-2-7(3-5-8)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMVUGQFVUETDJ-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331972 | |
Record name | (5Z)-5-[(4-methylsulfanylphenyl)methylidene]imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195949 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1189518-78-2 | |
Record name | (5Z)-5-[(4-methylsulfanylphenyl)methylidene]imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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